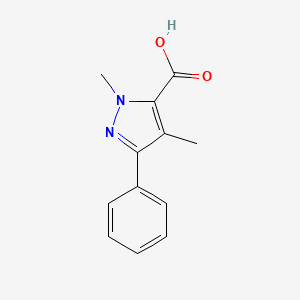

2,4-Dimethyl-5-phenylpyrazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2,4-Dimethyl-5-phenylpyrazole-3-carboxylic acid” belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their antifungal and antibacterial activities .

Synthesis Analysis

Pyrazole derivatives can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a series of novel N-methyl-substituted pyrazole carboxamide derivatives were efficiently obtained by the reaction of pyrazole-3-carboxylic acids with several aromatic and heteroaromatic sulfonamides .Chemical Reactions Analysis

Pyrazole compounds are known for their rich biological activity and represent interesting characteristics for combinatorial as well as medicinal chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Researchers have synthesized structural analogs of 2,4-Dimethyl-5-phenylpyrazole-3-carboxylic acid to explore their chemical properties and potential applications. For instance, Huppatz (1983) developed methods for synthesizing pyrazole analogues of the systemic fungicide carboxin, showcasing the compound's utility in agricultural chemistry (Huppatz, 1983).

Corrosion Inhibition

A study by Chetouani et al. (2005) investigated the inhibitive effect of bipyrazole compounds, including derivatives of this compound, on the corrosion of pure iron in acidic media. This research suggests these compounds are efficient corrosion inhibitors, potentially valuable in industrial applications (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Organic Synthesis and Polymer Chemistry

Gao et al. (2013) developed an atom-economical synthesis of poly(pyrazolylnaphthalene)s, utilizing 3,5-dimethyl-1-phenylpyrazole among others. This innovative approach highlights the role of pyrazole derivatives in creating functional polymers with potential applications in material science and engineering (Gao, Lam, Liu, Li, & Tang, 2013).

Antimicrobial and Anti-inflammatory Applications

Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, exploring their anticancer and anti-5-lipoxygenase activities. Their findings suggest that these derivatives, related to the core structure of this compound, hold promise as therapeutic agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Supramolecular Chemistry

Singh, Tomar, and Kashyap (2015) explored the supramolecular assemblies of benzene-1,3,5-tricarboxylic acid with various substituted pyrazoles. Their work demonstrates the potential of this compound derivatives in the design of complex molecular structures with possible applications in nanotechnology and molecular electronics (Singh, Tomar, & Kashyap, 2015).

Zukünftige Richtungen

Pyrazole derivatives have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . Future research directions could include the development of new synthetic techniques and biological activity related to pyrazole derivatives .

Wirkmechanismus

Target of Action

Pyrazole-bearing compounds, which include 2,4-dimethyl-5-phenylpyrazole-3-carboxylic acid, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It’s worth noting that pyrazole derivatives have been shown to interact with their targets in a way that leads to potent antileishmanial and antimalarial activities .

Biochemical Pathways

It’s known that pyrazole derivatives can have a significant impact on various biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

It’s known that pyrazole derivatives can have a significant impact on various biological processes, leading to their diverse pharmacological effects .

Eigenschaften

IUPAC Name |

2,4-dimethyl-5-phenylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-10(9-6-4-3-5-7-9)13-14(2)11(8)12(15)16/h3-7H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSJVXPEXYYRBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C2=CC=CC=C2)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2,4-Dimethylphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2760179.png)

![6-(3-Fluorophenyl)-2-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2760182.png)

![4-((3-nitrobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2760183.png)

![2-Oxo-5-[4-(trifluoromethyl)cyclohexyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2760184.png)

![2-[1-(3,5-Difluorophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2760193.png)

![(4E)-3-phenyl-4-{[(thiophen-2-ylmethyl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2760196.png)